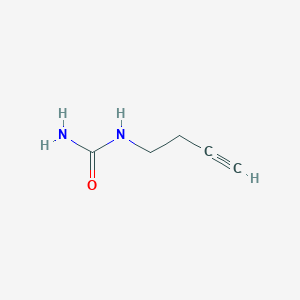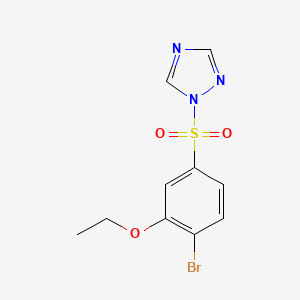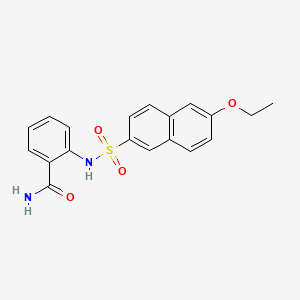
丁-3-炔-1-基脲
描述
(But-3-yn-1-yl)urea, also known as (But-3-yn-1-yl)urea, is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13. The purity is usually 95%.
BenchChem offers high-quality (But-3-yn-1-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (But-3-yn-1-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
“丁-3-炔-1-基脲”衍生物作为潜在的抗病毒剂已被探索。 这些化合物的结构使其能够与病毒蛋白相互作用,从而可能抑制流感病毒和柯萨奇B4病毒等病毒的复制 {svg_1}.
抗炎特性
“丁-3-炔-1-基脲”中的脲部分可以被修饰以增强其抗炎特性。 这种应用对于开发可以帮助控制慢性炎症性疾病的新药物至关重要 {svg_2}.
抗癌应用
吲哚衍生物可以从像“丁-3-炔-1-基脲”这样的化合物合成,在抗癌研究中显示出希望。 它们可以被设计为靶向特定的癌细胞系,如肝细胞癌,为更具选择性且毒性更低的癌症疗法提供一条途径 {svg_3}.
抗菌作用
“丁-3-炔-1-基脲”的结构灵活性允许创建具有强大抗菌活性的化合物。 这些化合物可以针对各种细菌和真菌病原体进行定制 {svg_4}.
抗结核活性
研究人员一直在研究“丁-3-炔-1-基脲”衍生物在抗击结核病中的应用。 这些化合物可以针对各种结核分枝杆菌菌株进行测试,有助于寻找更有效的抗结核药物 {svg_5}.
酶抑制
“丁-3-炔-1-基脲”及其衍生物可以作为酶抑制剂,干扰致病生物或功能失调细胞的酶促过程。 这种应用对于开发治疗糖尿病和阿尔茨海默病等疾病的药物具有重要意义 {svg_6}.
未来方向
作用机制
Target of Action
(But-3-yn-1-yl)urea is a compound that has been used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) . This amino acid is used in photoaffinity labeling, a technique to investigate the interactions between bioactive peptides and their targets
Mode of Action
The compound is used in the synthesis of abpa, which contains both a photoreactive benzophenone and a clickable terminal alkyne . These groups allow the compound to interact with its targets and undergo ‘click’ reactions .
Biochemical Pathways
Indole derivatives, which are structurally similar to (but-3-yn-1-yl)urea, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The compound’s derivative, abpa, has been used in photoaffinity labeling experiments using photoactivatable probes of α-conotoxin mi , suggesting it may have a role in investigating ligand-receptor interactions.
生化分析
Biochemical Properties
(But-3-yn-1-yl)urea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, which are involved in the urea cycle . These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, (But-3-yn-1-yl)urea can modulate the activity of certain proteins by binding to their allosteric sites, thereby influencing their conformation and function.
Cellular Effects
(But-3-yn-1-yl)urea has been shown to affect various types of cells and cellular processes. In hepatocytes, it influences the urea cycle by modulating the activity of key enzymes, leading to changes in ammonia detoxification and urea production . In neuronal cells, (But-3-yn-1-yl)urea can impact cell signaling pathways, particularly those involving neurotransmitter synthesis and release. It also affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways and stress responses. Furthermore, (But-3-yn-1-yl)urea has been found to influence cellular metabolism by affecting the flux of metabolites through various biochemical pathways.
Molecular Mechanism
The molecular mechanism of (But-3-yn-1-yl)urea involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (But-3-yn-1-yl)urea binds to the active sites of enzymes such as carbamoyl phosphate synthetase, inhibiting their activity and thereby affecting the urea cycle . It also interacts with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions result in changes in the expression of genes involved in metabolic processes and stress responses, ultimately influencing cellular function.
Metabolic Pathways
(But-3-yn-1-yl)urea is involved in several metabolic pathways, including the urea cycle and amino acid metabolism . It interacts with enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase, influencing the flux of metabolites through these pathways. The compound also affects the levels of key metabolites, such as ammonia and urea, by modulating enzyme activity and gene expression. Additionally, (But-3-yn-1-yl)urea can impact the synthesis and degradation of amino acids, further influencing metabolic processes.
属性
IUPAC Name |
but-3-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-7-5(6)8/h1H,3-4H2,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECZLPVYUSXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-(2,6-dichloro-4-nitrophenyl)-2H-pyrazolo[4,3-C]pyridine](/img/structure/B1173802.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173812.png)



